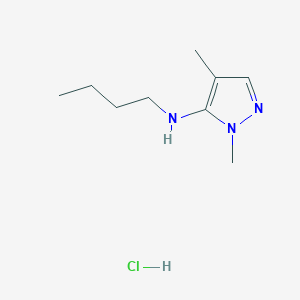

N-butyl-2,4-dimethylpyrazol-3-amine;hydrochloride

CAS No.:

Cat. No.: VC16409375

Molecular Formula: C9H18ClN3

Molecular Weight: 203.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H18ClN3 |

|---|---|

| Molecular Weight | 203.71 g/mol |

| IUPAC Name | N-butyl-2,4-dimethylpyrazol-3-amine;hydrochloride |

| Standard InChI | InChI=1S/C9H17N3.ClH/c1-4-5-6-10-9-8(2)7-11-12(9)3;/h7,10H,4-6H2,1-3H3;1H |

| Standard InChI Key | WPSXPZTWQLULOD-UHFFFAOYSA-N |

| Canonical SMILES | CCCCNC1=C(C=NN1C)C.Cl |

Introduction

N-butyl-2,4-dimethylpyrazol-3-amine;hydrochloride is a chemical compound belonging to the pyrazole family, characterized by its five-membered heterocyclic structure. This compound features a butyl group and two methyl groups attached to the pyrazole ring, along with an amine functional group. The hydrochloride form enhances its solubility in water and stability in various applications. The molecular formula of this compound is C9H18ClN3, and its molecular weight is approximately 203.71 g/mol.

Synthesis

The synthesis of N-butyl-2,4-dimethylpyrazol-3-amine;hydrochloride typically involves multi-step organic reactions. These methods require careful control of reaction conditions such as temperature, pH, and solvent choice to optimize yield and purity.

Biological Activities

Research indicates that N-butyl-2,4-dimethylpyrazol-3-amine;hydrochloride exhibits potential biological activities, including antimicrobial properties. The mechanism of action involves interaction with specific molecular targets, potentially acting as a ligand that binds to enzymes or receptors, thereby modulating their activity.

Chemical Reactions

This compound can participate in various chemical reactions typical for amines and pyrazoles, including:

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | Hydrogen peroxide | Catalytic conditions |

| Reduction | Sodium borohydride | Alcoholic solvent |

| Substitution | Halogenating agents | Presence of a catalyst |

These reactions are often facilitated by specific conditions such as temperature control and solvent choice to optimize yield and selectivity.

Applications

N-butyl-2,4-dimethylpyrazol-3-amine;hydrochloride has diverse applications across various fields, including medicinal chemistry, where it is studied for its potential therapeutic effects. Further research is needed to elucidate the specific molecular targets involved in its biological activities.

Comparison with Similar Compounds

This compound shares structural similarities with several other pyrazole derivatives but is unique due to its specific substitution pattern. For example:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1,4-Dimethylpyrazole | Lacks butyl group | Simpler structure with different substituents |

| N-butylpyrazole | Contains butyl group | Different position of methyl groups |

| 3-Aminopyrazole | Amino group at the 3-position | Different functional group affecting reactivity |

| N-[4-fluorophenyl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride | Fluorinated phenyl group | Enhanced biological activity due to fluorine |

These comparisons highlight the distinct chemical and biological properties of N-butyl-2,4-dimethylpyrazol-3-amine;hydrochloride compared to similar compounds.

Future Research Directions

Future studies should focus on elucidating the specific molecular targets involved in the biological activities of N-butyl-2,4-dimethylpyrazol-3-amine;hydrochloride. Additionally, optimizing its synthesis and exploring new applications across various disciplines will be crucial for fully realizing its potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume